molecular formula C21H16N2O5S B2541257 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 637746-65-7

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2541257
CAS No.: 637746-65-7
M. Wt: 408.43
InChI Key: ZVMGLYOFKZUUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS 637746-65-7) is a synthetic hybrid compound incorporating benzothiazole and coumarin (chromen-2-one) pharmacophores, linked via a morpholine-4-carboxylate group . This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents . Compounds featuring the benzothiazole core are recognized as fundamental building blocks for drug discovery due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties . The coumarin moiety is similarly notable for its broad biological activities and is widely explored in the development of fluorescent materials, sensors, and non-linear optical applications . Research into related benzothiazole-chromone hybrids has demonstrated promising anticancer activity by acting as inhibitors of the DNA damage response (DDR) pathway, specifically by targeting ATR kinase . One study identified several such hybrids that exhibited potent cytotoxicity against HCT116 (colon cancer) and HeLa (cervical cancer) cell lines, with certain compounds showing effective inhibition of ATR kinase activity, a key regulator in cancer cell survival . This suggests potential research applications for this compound class in investigating new oncology therapeutics. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can source this compound from specialty chemical suppliers, with various packaging units available for laboratory use .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c24-20-15(19-22-16-3-1-2-4-18(16)29-19)11-13-5-6-14(12-17(13)28-20)27-21(25)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMGLYOFKZUUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions One common approach is to start with the synthesis of the benzothiazole and chromone moieties separately, followed by their coupling through appropriate linkers and functional groups

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Ester Group Variations

  • Target Compound: Morpholine-4-carboxylate ester at the 7-position of chromenone.
  • [3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-Dimethylpropanoate (ZINC2369312): Substituent: Pivalate (2,2-dimethylpropanoate) ester. Impact: The bulky pivalate group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to morpholine .
  • 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (ZINC1771990) :
    • Substituent : Trifluoromethyl benzyloxy group at the 7-position.
    • Impact : The electron-withdrawing trifluoromethyl group and benzyloxy chain improve metabolic stability and target binding affinity but reduce solubility .

Chromenone Core Modifications

  • 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14): Core: Pyrimidine instead of chromenone.
  • 3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-(4-trifluoromethyl-benzyloxy)-chromen-4-one: Modification: Ethyl and methyl groups at positions 6 and 2 of chromenone. Impact: Alkyl groups increase steric bulk, possibly affecting binding pocket accessibility in enzymes or receptors .

Pharmacological Activity Comparison

Compound ID Biological Activity Key Findings Reference
Target Compound Anticancer, antimicrobial (predicted) Morpholine group may enhance solubility for improved in vivo efficacy
ZINC2369312 (Pivalate) Not explicitly tested Structural similarity suggests potential as a fluorophore or enzyme inhibitor
ZINC1771990 Antiviral (Dengue NS3 protease inhibition) IC₅₀ = 1.2 µM; trifluoromethyl group critical for protease binding
Z14 (Pyrimidine derivative) Antimicrobial MIC = 8 µg/mL against S. aureus; bromine atom enhances electrophilicity
Cpd B (Ferruginol analog) LMWPTP inhibition IC₅₀ = 0.8 µM; benzothiazole-carboxamide critical for phosphatase binding

Physicochemical Properties

Property Target Compound ZINC2369312 (Pivalate) ZINC1771990 (Trifluoromethyl)
Molecular Weight (g/mol) ~425.4 ~408.4 ~495.5
LogP (Predicted) 2.8 4.1 5.3
Aqueous Solubility (mg/mL) ~0.5 (moderate) ~0.1 (low) ~0.05 (very low)
Hydrogen Bond Acceptors 6 5 5

Note: LogP and solubility values estimated using QSAR models.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a complex structure that integrates a benzothiazole ring with a chromenone moiety and a morpholine carboxylate group. The molecular formula is C18H15N2O4SC_{18}H_{15}N_{2}O_{4}S, and its IUPAC name reflects its intricate design aimed at enhancing biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound across various cancer cell lines. For instance, research demonstrated that it exhibits significant cytotoxic effects on prostate cancer cell lines (PC3 and DU145), showing a dose-dependent reduction in cell viability. The IC50 values for these cells were reported as follows:

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial and antifungal properties . It targets bacterial enzymes, inhibiting their function, which leads to bacterial cell death. In vitro assays have shown effective inhibition against various strains of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts by inhibiting key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving chromatin condensation and DNA damage.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Case Studies

A notable study evaluated the effects of this compound on human pancreatic adenocarcinoma (DAN-G) and lung carcinoma (A-427) cells, revealing that it significantly reduced cell viability with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Comparative Analysis

When compared with similar compounds, such as those containing benzoxazole or other chromenone derivatives, the benzothiazole-containing compounds generally exhibited superior potency against certain cancer cell lines:

Compound TypeIC50 Range (µM)
Benzothiazole Derivative0.04 - 0.08
Benzoxazole Derivative0.99 - 3.22

This data underscores the enhanced efficacy of benzothiazole derivatives in anticancer applications .

Q & A

Q. What catalytic systems improve yield in large-scale synthesis?

  • Methodological Answer : Optimize Pd-catalyzed cross-coupling for morpholine conjugation (e.g., Suzuki-Miyaura with Pd(PPh3)4/K2CO3). For eco-friendly scale-up, explore micellar catalysis (TPGS-750-M surfactant) or flow chemistry with immobilized catalysts. Monitor reaction efficiency via inline IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.